

# Protocol for the synthesis of Zinc diethyldithiocarbamate in the lab.

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## Compound of Interest

Compound Name: Zinc diethyldithiocarbamate

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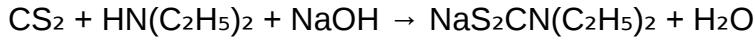
## An Application Note on the Laboratory Synthesis of Zinc Diethyldithiocarbamate

This document provides a detailed protocol for the synthesis of zinc diethyldithiocarbamate ( $[(C_2H_5)_2NCS_2]_2Zn$ ), a versatile organometallic compound. It serves as a crucial accelerator in the vulcanization of rubber, a fungicide, and a chelating agent in various chemical processes. [1][2] The synthesis is a two-step process involving the initial formation of a dithiocarbamate salt followed by a precipitation reaction with a zinc salt.

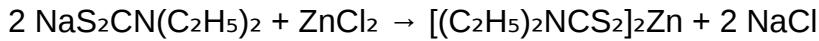
## Reaction Scheme

The synthesis proceeds in two main stages:

- Formation of Sodium Diethyldithiocarbamate: Diethylamine is reacted with carbon disulfide in the presence of sodium hydroxide to form the water-soluble sodium diethyldithiocarbamate salt.[3][4]



- Precipitation of Zinc Diethyldithiocarbamate: The sodium salt is then treated with a soluble zinc salt, such as zinc chloride or zinc sulfate, to precipitate the final product.[1][5]



## Health and Safety Precautions

All procedures must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene), must be worn at all times.

- Carbon Disulfide (CS<sub>2</sub>): Highly flammable, volatile, and toxic.[6] It is a select carcinogen and can be absorbed through the skin.[7] Avoid inhalation of vapors and contact with skin and eyes.[7][8] Keep away from all sources of ignition, including sparks, hot surfaces, and open flames.[6][9] Use explosion-proof equipment and take measures to prevent the buildup of electrostatic charge.[7][10]
- Diethylamine (HN(C<sub>2</sub>H<sub>5</sub>)<sub>2</sub>): Flammable and corrosive. Causes severe skin burns and eye damage. Vapors can cause respiratory irritation.
- Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with care to avoid generating dust.
- Zinc Chloride (ZnCl<sub>2</sub>): Corrosive and harmful if swallowed. Causes serious eye damage. It is an environmental hazard.

## Experimental Protocol

This protocol details the synthesis of zinc diethyldithiocarbamate from diethylamine, carbon disulfide, sodium hydroxide, and zinc chloride.

## Materials and Equipment

- Reagents:
  - Diethylamine (HN(C<sub>2</sub>H<sub>5</sub>)<sub>2</sub>)
  - Carbon Disulfide (CS<sub>2</sub>)
  - Sodium Hydroxide (NaOH)
  - Zinc Chloride (ZnCl<sub>2</sub>), anhydrous
  - Deionized Water

- Acetone
- Ethanol
- Equipment:
  - Magnetic stirrer with stir bar
  - Beakers (250 mL, 500 mL)
  - Graduated cylinders
  - Ice bath
  - Dropping funnel or pipette
  - Buchner funnel and flask
  - Filter paper
  - Vacuum source
  - Drying oven or desiccator
  - Analytical balance

## Procedure

### Part 1: Preparation of Sodium Diethyldithiocarbamate Solution (in-situ)

- In a 500 mL beaker placed in an ice bath on a magnetic stirrer, dissolve 8.0 g (0.2 mol) of sodium hydroxide in 150 mL of cold deionized water. Stir until the pellets are fully dissolved.
- Continue cooling the solution in the ice bath. Slowly add 14.6 g (20.2 mL, 0.2 mol) of diethylamine to the cold NaOH solution with continuous stirring.
- In a separate, small container, measure 15.2 g (12.1 mL, 0.2 mol) of carbon disulfide.

- Under vigorous stirring, add the carbon disulfide dropwise to the cold diethylamine/NaOH mixture over a period of 20-30 minutes. Maintain the temperature below 20°C throughout the addition.
- After the addition is complete, continue stirring the resulting pale yellow solution in the ice bath for another 30 minutes. This solution contains sodium diethyldithiocarbamate and is used directly in the next step.[3][4]

#### Part 2: Synthesis and Isolation of Zinc Diethyldithiocarbamate

- Prepare the zinc chloride solution by dissolving 13.6 g (0.1 mol) of anhydrous zinc chloride in 100 mL of deionized water in a 250 mL beaker. Note that this dissolution may be exothermic. Allow the solution to cool to room temperature.
- While stirring the sodium diethyldithiocarbamate solution from Part 1, slowly add the zinc chloride solution dropwise.[11]
- A white precipitate of zinc diethyldithiocarbamate will form immediately.[11]
- After the addition is complete, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure the reaction is complete.
- Isolate the white precipitate by vacuum filtration using a Buchner funnel.
- Wash the collected solid with three portions of 50 mL deionized water to remove sodium chloride and other water-soluble impurities.[11]
- Wash the precipitate with two portions of 25 mL cold acetone or ethanol to help remove water.[11]
- Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved or in a desiccator under vacuum. The expected yield is approximately 48.5%. [12]

## Data Presentation

The following table summarizes key quantitative data for the synthesis.

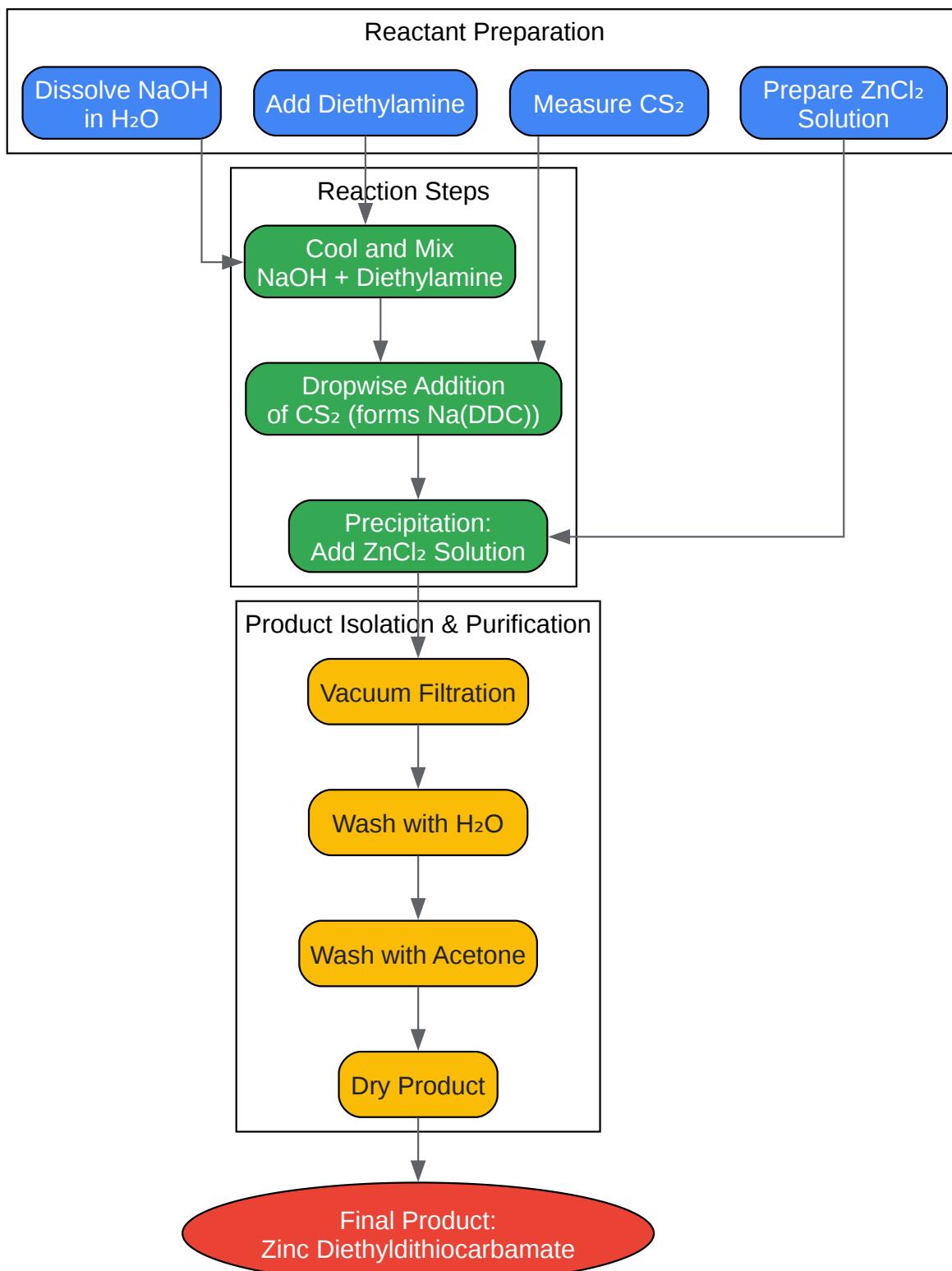
Compound	Molar Mass (g/mol)	Moles (mol)	Mass / Volume	Appearance	Melting Point (°C)
Diethylamine	73.14	0.2	14.6 g / 20.2 mL	Colorless liquid	N/A
Carbon Disulfide	76.14	0.2	15.2 g / 12.1 mL	Colorless to pale yellow liquid	N/A
Sodium Hydroxide	40.00	0.2	8.0 g	White pellets	N/A
Zinc Chloride	136.30	0.1	13.6 g	White crystalline solid	N/A
Zinc Diethyldithiocarbamate	361.93	~0.1 (theory)	~36.2 g (theory)	White to pale yellow powder	178 - 181

## Characterization

The identity and purity of the synthesized zinc diethyldithiocarbamate can be confirmed using several analytical techniques:

- Melting Point Determination: The synthesized product should exhibit a sharp melting point in the range of 178-182°C.[13]
- Infrared (IR) Spectroscopy: Can be used to confirm the presence of characteristic functional groups, such as the C-N and C=S bonds of the dithiocarbamate ligand.
- X-ray Diffraction (XRD): Powder XRD can be used to confirm the crystalline structure of the final product.[14]

## Experimental Workflow Diagram

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